5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde
Description
5-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde is a substituted furan derivative characterized by a 4-chlorophenyl group conjugated via an α,β-unsaturated ketone (propenoyl) moiety at the 5-position of the furan ring and a carbaldehyde functional group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-4-1-10(2-5-11)3-7-13(17)14-8-6-12(9-16)18-14/h1-9H/b7-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYBEYFLXVDUHZ-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(O2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(O2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carboxylic acid.
Reduction: 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-methanol.
Substitution: 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-bromofuran-2-carbaldehyde.
Scientific Research Applications
Chemistry
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized as a building block for more complex molecules, facilitating the development of novel chemical entities.
Synthesis Techniques
The synthesis typically involves:
- Reagents : 4-chlorobenzaldehyde and furan-2-carbaldehyde.
- Conditions : Base (e.g., potassium carbonate) in dimethylformamide at elevated temperatures.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Its interactions with biological targets can lead to significant therapeutic effects.
Antimicrobial Activity
A study demonstrated the antimicrobial efficacy of derivatives of furan compounds against various bacterial strains. The presence of the chlorophenyl group enhances the compound's interaction with microbial targets.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde | Escherichia coli | 64 µg/mL |
| Related Furan Derivative | Staphylococcus aureus | 32 µg/mL |
Medicinal Applications
The compound is under investigation for its potential as a therapeutic agent in treating various diseases. Its mechanism of action involves forming covalent bonds with nucleophilic sites in biological molecules, inhibiting enzyme activity or disrupting cellular processes.
Case Studies
- Anticancer Research : Studies have focused on the compound's ability to induce apoptosis in cancer cells. The results indicate that it may inhibit tumor growth through specific pathways.
- Antimicrobial Studies : Research has shown significant inhibition of pathogenic bacteria, suggesting its potential use in developing new antibiotics.
Industrial Applications
In industry, 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde is used as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The furan ring and the aldehyde group play crucial roles in its reactivity and biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular weights, melting points, and synthesis yields:
*Calculated based on formula C₁₄H₁₀ClO₃.
Key Observations:
- Heterocycle Replacement : Replacing furan with thiophene (1b) reduces melting point by ~38°C, likely due to weaker intermolecular interactions (thiophene’s lower polarity vs. furan) .
- Electron-Donating vs. Withdrawing Groups : The methoxy group in 2a elevates the melting point to 179–181°C compared to 1a (126–128°C), suggesting enhanced crystallinity from polar substituents .
Biological Activity
5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde can be represented as follows:
- Molecular Formula : C13H11ClO3
- Molecular Weight : 250.68 g/mol
- IUPAC Name : 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde
This compound is characterized by a furan ring substituted with a chlorophenyl group and an enoyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, studies have shown that related furan derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the chlorophenyl group in our compound may enhance its interaction with microbial targets, leading to increased efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde | E. coli | 64 µg/mL |
| Related Furan Derivative | S. aureus | 32 µg/mL |
Anticancer Properties
The anticancer potential of furan derivatives has been extensively studied. Compounds similar to 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde have shown promising results against various cancer cell lines. For example, certain furan-based compounds have been reported to induce apoptosis in colorectal cancer cells . The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, furan derivatives have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in studies involving furan compounds, suggesting a potential role in treating inflammatory diseases .
The biological activity of 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Interaction with DNA : Certain furan compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Study : A study focusing on the synthesis and evaluation of furan derivatives demonstrated that compounds closely related to 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde exhibited significant antibacterial activity against Mycobacterium tuberculosis .
- Anticancer Research : Another investigation highlighted the effectiveness of furan-based compounds in inhibiting tumor growth in various cancer models, underscoring their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
